molecular formula C24H51N B14043954 2-ethyl-N-(2-ethyldecyl)decan-1-amine

2-ethyl-N-(2-ethyldecyl)decan-1-amine

Cat. No.: B14043954
M. Wt: 353.7 g/mol
InChI Key: SESOZKJTEBLAFB-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-ethyldecyl)decan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-ethyldecyl)decan-1-amine typically involves the alkylation of primary amines with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-ethyldecyl)decan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

2-ethyl-N-(2-ethyldecyl)decan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-ethyldecyl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The nitrogen atom can form hydrogen bonds or ionic interactions with other molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethylhexylamine: A shorter chain amine with similar chemical properties.

    Decylamine: Another long-chain amine but without the ethyl substituents.

    Diethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.

Uniqueness

2-ethyl-N-(2-ethyldecyl)decan-1-amine is unique due to its specific structure, which combines a long carbon chain with ethyl substituents. This structure imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

IUPAC Name

2-ethyl-N-(2-ethyldecyl)decan-1-amine

InChI

InChI=1S/C24H51N/c1-5-9-11-13-15-17-19-23(7-3)21-25-22-24(8-4)20-18-16-14-12-10-6-2/h23-25H,5-22H2,1-4H3

InChI Key

SESOZKJTEBLAFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)CNCC(CC)CCCCCCCC

Origin of Product

United States

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